3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
The compound “3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The resulting products are then subjected to further reactions to yield the desired 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of appropriate precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure. They contain functional groups that can participate in various chemical reactions .Scientific Research Applications
Antitumor Activity
The compound and its derivatives have demonstrated promising antitumor activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. Notably, certain derivatives exhibit high levels of antitumor activity against specific cancer cell lines, suggesting their potential as core structures for creating new effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on derivatives of this compound. These studies involve characterization using IR, 1H-NMR, mass spectroscopy, and X-ray single crystal diffraction, revealing detailed insights into the molecular structure and stability of these compounds (Kaynak, Aytaç, & Tozkoparan, 2010).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound's derivatives. These derivatives have been tested against various microbial strains, showing significant antimicrobial activity, suggesting their potential for development as antifungal and antibacterial agents (Sahu, Ganguly, & Kaushik, 2014). Additional studies have confirmed the relationship between the chemical structure of these compounds and their antimicrobial activity, paving the way for targeted drug design (Iradyan et al., 2016).
Crystallography and Molecular Interactions
Crystallography studies provide a deep understanding of the molecular interactions and stability of this compound's derivatives. These studies explore the conformations, molecular packings, and interactions such as hydrogen bonding and S⋯O contacts, which contribute to the stability and properties of the molecules (Xinxiang, 2007).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes such as carbonic anhydrase and cholinesterase .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to diverse pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, which can modulate the activity of these enzymes and affect various metabolic pathways. The compound’s ability to form hydrogen bonds with target biomolecules enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression leads to the inhibition of cell proliferation and the induction of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the compound’s hydrogen bonding capability and its structural compatibility with the enzyme’s active site. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that its efficacy in inhibiting cell proliferation and inducing apoptosis remains consistent, although slight reductions in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-13(8-10-14)16-18-19-17-21(16)20-15(11-23-17)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUTQZJDAVCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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